Sensory Astringency Threshold: Roburin A vs. Structurally Distinct Ellagitannin Derivatives
Human sensory experiments quantified the astringent mouth-coating threshold concentration of deoxyroburin A (the thermal degradation product of Roburin A) at 7.9 μmol/L. This value is approximately 16-fold lower (more potent) than the astringency threshold for deoxyvescalagin (126.0 μmol/L), the monomeric analog derived from vescalagin, and 6.9-fold lower than that for dehydroroburin D (54.9 μmol/L), the thermal product of the structurally distinct dimer roburin D [1].
| Evidence Dimension | Human astringency detection threshold concentration |
|---|---|
| Target Compound Data | 7.9 μmol/L (deoxyroburin A, the thermal conversion product of Roburin A) |
| Comparator Or Baseline | 126.0 μmol/L (deoxyvescalagin, from vescalagin monomer); 54.9 μmol/L (dehydroroburin D, from roburin D dimer) |
| Quantified Difference | Roburin A-derived product exhibits 16-fold lower threshold than deoxyvescalagin; 6.9-fold lower threshold than dehydroroburin D |
| Conditions | Thermal treatment (toasting simulation) of purified compounds followed by human sensory panel half-tongue testing; threshold determined via triangle tests in bottled water (pH 5.7) |
Why This Matters
Procurement of authenticated Roburin A is essential for studies investigating structure–sensory relationships in oak-matured beverages, as its unique dimeric architecture dictates a thermal transformation product with sensory potency that differs substantially from both monomeric and alternative dimeric ellagitannin derivatives.
- [1] Glabasnia, A., & Hofmann, T. (2007). Identification and Sensory Evaluation of Dehydro- and Deoxy-ellagitannins Formed upon Toasting of Oak Wood (Quercus alba L.). Journal of Agricultural and Food Chemistry, 55(10), 4109–4118. View Source
